4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-methoxyphenol with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives, depending on the nucleophile used.
Scientific Research Applications
4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar structure but with an ethyl group instead of a 4-methoxyphenyl group.
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate: Another chromene derivative with a different substitution pattern.
Uniqueness
4-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
(4-methoxyphenyl) 6-bromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO5/c1-21-12-3-5-13(6-4-12)22-16(19)14-9-10-8-11(18)2-7-15(10)23-17(14)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKUCSHPOAQQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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